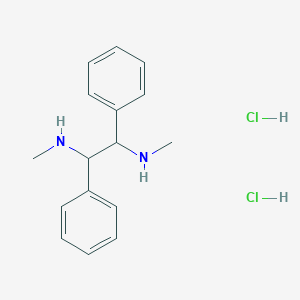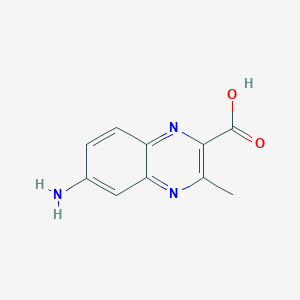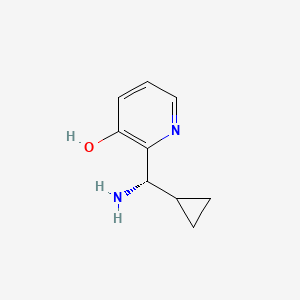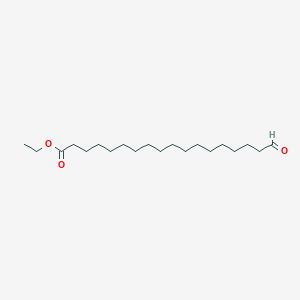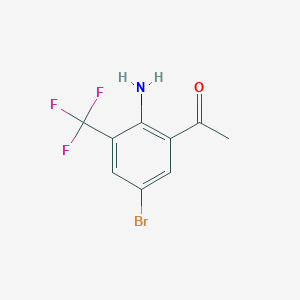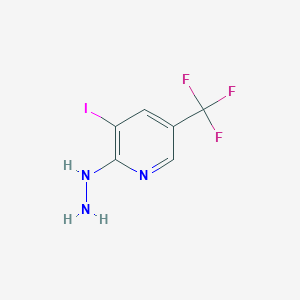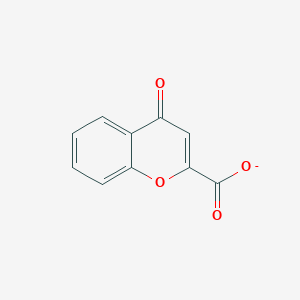
(E)-3-(1H-Indol-7-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1H-Indol-7-yl)acrylonitrile is an organic compound that features an indole moiety linked to an acrylonitrile group. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the acrylonitrile group can influence the reactivity and properties of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-Indol-7-yl)acrylonitrile typically involves the reaction of an indole derivative with an acrylonitrile precursor. One common method is the Knoevenagel condensation, where an indole aldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(1H-Indol-7-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The acrylonitrile group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indole-3-ethylamine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-3-(1H-Indol-7-yl)acrylonitrile would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The acrylonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(1H-Indol-3-yl)acrylonitrile: Similar structure but with the acrylonitrile group at a different position.
Indole-3-acetonitrile: Lacks the (E)-configuration and has different reactivity.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of an acrylonitrile group.
Uniqueness
(E)-3-(1H-Indol-7-yl)acrylonitrile is unique due to its specific configuration and the presence of both the indole and acrylonitrile groups, which can influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C11H8N2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(E)-3-(1H-indol-7-yl)prop-2-enenitrile |
InChI |
InChI=1S/C11H8N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1-6,8,13H/b5-2+ |
InChI-Schlüssel |
YNIUSMYZKCTWDZ-GORDUTHDSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)/C=C/C#N)NC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)C=CC#N)NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
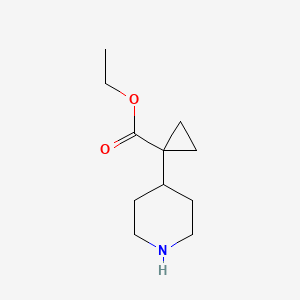
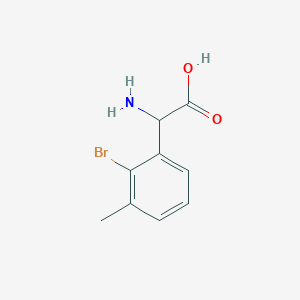
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)

